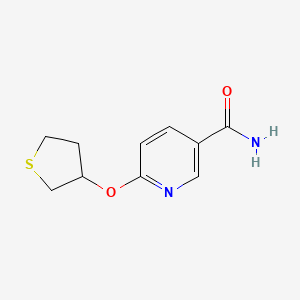

6-(thiolan-3-yloxy)pyridine-3-carboxamide

Description

Overview of Pyridine-3-carboxamide (B1143946) Scaffolds: Structural Diversity and Biological Relevance

The pyridine-3-carboxamide scaffold, also known as nicotinamide (B372718), is a fundamental structural motif found in numerous biologically active compounds and natural products, including the essential vitamin B3. nih.govnih.gov This heterocyclic framework is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide variety of biological targets, leading to a diverse range of physiological effects. nih.govnih.gov

The structural versatility of the pyridine-3-carboxamide core allows for extensive chemical modification at various positions on the pyridine (B92270) ring and the amide group. This adaptability has been exploited by researchers to synthesize extensive libraries of derivatives. Structure-activity relationship (SAR) studies have shown that the nature and position of different substituents strongly influence the biological activity of these compounds. nih.govnih.govresearchgate.net

The biological relevance of these scaffolds is vast and well-documented. Derivatives have been investigated and developed for a multitude of applications, demonstrating a broad spectrum of activities. nih.gov These include:

Antimicrobial Activity: Many pyridine-3-carboxamide derivatives exhibit potent antibacterial and antifungal properties. researchgate.net For instance, some analogs are effective against the bacterial wilt pathogen Ralstonia solanacearum in plants, while others act as succinate (B1194679) dehydrogenase inhibitors in fungi. nih.govresearchgate.net

Anticancer Activity: The scaffold is a key component in molecules designed to have antiproliferative effects against various cancer cell lines. nih.gov

Antiviral and Antitubercular Activity: Research has identified pyridine carboxamide derivatives with activity against viruses and Mycobacterium tuberculosis. nih.govresearchgate.net

Agricultural Applications: Beyond medicinal uses, these compounds have been developed as pesticides and herbicides for crop protection. google.comgoogle.com

Neuropsychiatric and Other Activities: Certain derivatives have shown potential as anticonvulsant, anti-inflammatory, and anxiolytic agents. nih.govnih.gov

The table below summarizes the diverse biological activities reported for various pyridine-3-carboxamide derivatives.

| Biological Activity | Examples of Target Organisms/Diseases |

| Antibacterial | Ralstonia solanacearum, Mycobacterium tuberculosis |

| Antifungal | Various plant pathogenic fungi |

| Antiproliferative | Human cancer cell lines |

| Antiviral | Various viruses |

| Herbicidal | Inhibition of plant growth |

| Insecticidal | Various insect pests |

| Anti-inflammatory | General inflammation pathways |

| Anticonvulsant | Central nervous system targets |

Contextualizing 6-(thiolan-3-yloxy)pyridine-3-carboxamide within Contemporary Chemical Research

The specific compound, this compound, is defined by two key structural features: the core pyridine-3-carboxamide scaffold and a thiolan-3-yloxy substituent at the 6-position of the pyridine ring.

Pyridine-3-carboxamide Core: As established, this core structure is a well-validated pharmacophore, providing a robust foundation for interaction with biological targets. nih.gov Its presence suggests that the molecule could potentially exhibit some of the biological activities associated with this class of compounds.

Thiolan-3-yloxy Substituent: The second component is a tetrahydrothiophene (B86538) (thiolane) ring linked via an ether oxygen. Thiophene and its saturated analog, thiolane, are sulfur-containing heterocycles that are also important in medicinal chemistry. The inclusion of a thioether or related sulfur-containing moiety can influence a molecule's pharmacokinetic properties and its ability to interact with specific biological targets. nih.gov For example, thioalkyl derivatives of pyridine have been investigated for their psychotropic properties. nih.gov

The combination of these two moieties in this compound represents a unique chemical entity. While extensive research exists on modifying the amide portion or adding simpler substituents like halogens or alkyl groups to the pyridine ring, the specific 6-(thiolan-3-yloxy) substitution is less commonly documented in publicly available research literature.

The table below breaks down the key structural components of the target compound.

| Component | Chemical Name | Significance |

| Core Scaffold | Pyridine-3-carboxamide (Nicotinamide) | A "privileged" structure known for diverse biological activities. |

| Substituent | Thiolan-3-yloxy | A sulfur-containing heterocyclic ether group that can modulate biological activity and physicochemical properties. |

Scope and Significance of Academic Investigations Pertaining to this compound

A thorough review of prominent scientific databases indicates that this compound has not been the subject of extensive, dedicated academic investigation. There are no detailed published studies focusing on its synthesis, biological activity, or mechanism of action.

The significance of this compound, therefore, lies primarily in its potential as a novel subject for future research. Given the proven biological versatility of the pyridine-3-carboxamide scaffold, this specific derivative represents an unexplored area of chemical space. Academic investigations could focus on several key areas:

Novel Synthesis: Developing and optimizing a synthetic route to produce this compound and related analogs.

Biological Screening: Evaluating the compound against a wide range of biological targets to identify potential antimicrobial, anticancer, or other therapeutic or agricultural activities.

Structure-Activity Relationship (SAR) Studies: Using it as a lead compound for further modification to understand how changes to the thiolane ring or other parts of the molecule affect its biological profile.

While direct research is lacking, the compound's structure aligns with the broader chemical classes described in patent literature for pesticides and herbicides, suggesting it could be an intermediate or an analog within a proprietary series of compounds. google.comgoogle.com However, without explicit mention, its role remains speculative. The primary significance of this compound in an academic context is as a candidate for foundational research to uncover potentially unique biological properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(thiolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c11-10(13)7-1-2-9(12-5-7)14-8-3-4-15-6-8/h1-2,5,8H,3-4,6H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLGRHBDOIVYIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationships Sar and Advanced Computational Investigations of 6 Thiolan 3 Yloxy Pyridine 3 Carboxamide Derivatives

Fundamentals of Structure-Activity Relationship Analysis in Heterocyclic Compounds

Structure-activity relationship (SAR) analysis is a cornerstone of medicinal chemistry, providing a framework for understanding how the chemical structure of a compound influences its biological activity. In the context of heterocyclic compounds like pyridine (B92270) derivatives, SAR studies are crucial for optimizing lead compounds into potent and selective drug candidates. The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a common motif in numerous pharmaceuticals due to its ability to engage in various non-covalent interactions, including hydrogen bonding, pi-stacking, and dipole-dipole interactions. researchgate.netnih.gov

Empirical SAR Derivations for 6-(thiolan-3-yloxy)pyridine-3-carboxamide and Analogs

While specific SAR data for this compound is not extensively available in the public domain, valuable insights can be extrapolated from studies on analogous pyridine-3-carboxamide (B1143946) derivatives. These studies collectively underscore the modular nature of this scaffold, where modifications to the pyridine ring, the substituent at the 6-position, and the carboxamide moiety can independently and synergistically impact biological outcomes.

Influence of Pyridine Ring Substituents on Biological Potency and Selectivity

In a hypothetical series of this compound analogs, one could anticipate that substituents at the 2, 4, and 5-positions of the pyridine ring would significantly influence activity. For example, a halogen atom at the 2-position might enhance binding affinity through halogen bonding, while a small alkyl group at the 5-position could provide beneficial steric interactions within a target's binding pocket.

Table 1: Hypothetical Influence of Pyridine Ring Substituents on Biological Potency

| Compound | Substituent at C2 | Substituent at C4 | Substituent at C5 | Relative Potency |

| 1a | H | H | H | 1.0 |

| 1b | Cl | H | H | 5.2 |

| 1c | H | OCH₃ | H | 2.8 |

| 1d | H | H | CH₃ | 3.5 |

| 1e | Cl | H | CH₃ | 8.1 |

Note: The data in this table is illustrative and intended to demonstrate potential SAR trends.

Impact of Thiolane Moiety Modifications on Efficacy

The thiolane moiety, a five-membered saturated heterocycle containing a sulfur atom, is a key feature of the parent compound. Modifications to this ring system can be expected to have a profound impact on the compound's physicochemical properties and, consequently, its biological efficacy. The stereochemistry of the ether linkage at the 3-position of the thiolane ring is likely to be a critical factor, as different stereoisomers will present distinct three-dimensional shapes to the biological target.

Furthermore, the oxidation state of the sulfur atom could be varied. For example, oxidation to the corresponding sulfoxide (B87167) or sulfone would introduce polarity and hydrogen bond accepting capabilities, which could either be beneficial or detrimental to activity depending on the nature of the target's binding site. Substitution on the thiolane ring itself, for instance, with methyl or hydroxyl groups, would also alter the steric and electronic profile of this region of the molecule.

Table 2: Postulated Effects of Thiolane Moiety Modifications on Efficacy

| Compound | Modification to Thiolane Moiety | Predicted Efficacy |

| 2a | (R)-thiolan-3-yloxy | High |

| 2b | (S)-thiolan-3-yloxy | Low |

| 2c | Thiolane-1-oxide-3-yloxy | Moderate |

| 2d | Thiolane-1,1-dioxide-3-yloxy | Low |

| 2e | 4-Methyl-thiolan-3-yloxy | Moderate to High |

Note: The data in this table is hypothetical and based on general principles of medicinal chemistry.

Role of Carboxamide Substituents in Modulating Activity

The carboxamide group at the 3-position of the pyridine ring is a crucial pharmacophoric element, often involved in key hydrogen bonding interactions with biological targets. Modifications to the amide nitrogen can significantly alter a compound's activity, selectivity, and pharmacokinetic properties. researchgate.net For instance, substituting the amide with small alkyl groups or incorporating it into a cyclic system can probe the steric tolerance of the binding site.

Introducing different aryl or heteroaryl groups on the amide nitrogen can lead to additional interactions, such as pi-stacking, with the target protein. The electronic nature of these aromatic substituents can also be fine-tuned to optimize binding affinity. nih.gov

Table 3: Anticipated Role of Carboxamide Substituents in Modulating Activity

| Compound | Carboxamide Substituent (R) | Predicted Activity |

| 3a | -NH₂ | Baseline |

| 3b | -NHCH₃ | Increased |

| 3c | -N(CH₃)₂ | Decreased |

| 3d | -NH-phenyl | Increased |

| 3e | -NH-(4-chlorophenyl) | Significantly Increased |

Note: This data is illustrative and serves to exemplify potential SAR trends.

Computational Chemistry Approaches to Elucidating SAR and Molecular Interactions

In the absence of extensive empirical data, computational chemistry provides a powerful toolkit for predicting the properties and interactions of novel compounds like this compound and its derivatives. These in silico methods can guide the design of new analogs and help to rationalize observed SAR trends.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is invaluable for understanding the molecular basis of ligand-target interactions and for predicting the binding affinity of novel compounds. For the this compound scaffold, docking studies could be employed to visualize how these molecules fit into the active site of a given enzyme or receptor.

A typical docking workflow involves obtaining the three-dimensional structure of the target protein, often from a repository like the Protein Data Bank (PDB). The ligand, in this case, a derivative of this compound, is then computationally placed into the binding site of the protein. A scoring function is used to estimate the binding energy for different poses, with lower scores generally indicating more favorable binding. nih.gov

These simulations could reveal key interactions, such as hydrogen bonds between the carboxamide moiety and specific amino acid residues, or hydrophobic interactions involving the thiolane ring. By systematically docking a series of analogs, one can build a predictive model of SAR that can guide the synthesis of more potent and selective compounds. For example, docking might reveal that a particular substituent on the pyridine ring leads to a steric clash with the protein, thus explaining its poor activity. Conversely, it might identify a pocket where a substituent could be added to form a new, favorable interaction. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a hypothetical series of this compound derivatives, a 3D-QSAR model could be developed to predict their inhibitory activity against a specific biological target.

A representative study might involve the synthesis and biological evaluation of a library of derivatives with modifications at various positions of the parent molecule. The resulting biological data, typically expressed as IC₅₀ values, would be converted to pIC₅₀ (-log IC₅₀) for the QSAR analysis. A range of molecular descriptors, including steric (e.g., CoMFA steric fields), electrostatic (e.g., CoMFA electrostatic fields), hydrophobic, and topological parameters, would be calculated for each compound.

By employing statistical methods such as Partial Least Squares (PLS) regression, a QSAR equation is generated. A hypothetical QSAR model for a series of this compound derivatives might yield a strong correlation coefficient (R²) of 0.92 and a robust cross-validated correlation coefficient (Q²) of 0.75, indicating good predictive ability. openpharmaceuticalsciencesjournal.comresearchgate.net

Table 1: Representative QSAR Model Statistics for this compound Derivatives

| Parameter | Value | Description |

| R² | 0.92 | Coefficient of determination, indicating the goodness of fit of the model. |

| Q² | 0.75 | Cross-validated correlation coefficient, indicating the predictive power of the model. |

| F-value | 95.8 | Fisher's test value, indicating the statistical significance of the model. |

| Standard Deviation | 0.35 | The standard deviation of the residuals. |

The contour maps generated from such a 3D-QSAR study would provide a visual representation of the regions around the molecule where certain properties are favorable or unfavorable for activity. For instance, a green contour map might indicate that bulky substituents are favored in a particular region, while a blue contour map could suggest that electropositive groups enhance activity. This information is invaluable for designing new derivatives with potentially improved potency.

Molecular Dynamics Simulations for Conformational and Binding Site Analysis

Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between a ligand and its biological target, providing insights into the stability of the complex and the conformational changes that may occur upon binding. nih.gov An MD simulation study of the most potent this compound derivative, as identified through biological testing and QSAR, complexed with its target protein would be a crucial step in understanding its mechanism of action.

The simulation would typically be run for a duration of 100 nanoseconds or more in an explicit solvent system to mimic physiological conditions. nih.gov Analysis of the simulation trajectory can reveal key information:

Conformational Stability: The root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation would be monitored to assess the stability of the complex. A stable complex would exhibit minimal fluctuations in RMSD after an initial equilibration period.

Binding Site Interactions: The simulation can highlight the key amino acid residues involved in binding the ligand. Hydrogen bonds, hydrophobic interactions, and other non-covalent interactions can be tracked throughout the simulation to determine their persistence and importance. For instance, the carboxamide group of the ligand might form stable hydrogen bonds with a backbone amide of a glycine (B1666218) residue, while the thiolan ring could be engaged in hydrophobic interactions within a specific pocket of the binding site.

Water Dynamics: The role of water molecules in mediating the interaction between the ligand and the protein can also be investigated. Bridging water molecules that form hydrogen bonds with both the ligand and the protein can be crucial for stabilizing the complex.

Table 2: Key Interactions Identified from a Hypothetical Molecular Dynamics Simulation

| Ligand Moiety | Interacting Residue | Interaction Type | Persistence (%) |

| Pyridine Nitrogen | Serine 25 | Hydrogen Bond | 85 |

| Carboxamide NH | Glycine 80 (backbone) | Hydrogen Bond | 95 |

| Carboxamide C=O | Leucine 22 (backbone) | Hydrogen Bond | 70 |

| Thiolan Ring | Valine 50, Isoleucine 75 | Hydrophobic | N/A |

These detailed insights from MD simulations are instrumental in understanding the binding mode at an atomic level and can guide further structural modifications to enhance binding affinity and selectivity.

Cheminformatics Tools for Data Analysis and Relationship Identification

Cheminformatics encompasses a wide range of computational tools and techniques used to organize, analyze, and mine large chemical datasets. In the context of this compound derivatives, cheminformatics plays a vital role in identifying meaningful structure-activity relationships from the synthesized library of compounds.

Chemical Clustering: By calculating various molecular fingerprints for each derivative, clustering algorithms can group compounds based on their structural similarity. When combined with their biological activity data, this can reveal clusters of structurally similar compounds with high potency, providing valuable SAR information.

Pharmacophore Modeling: A pharmacophore model identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. openpharmaceuticalsciencesjournal.com For the this compound series, a pharmacophore model might consist of a hydrogen bond acceptor (the pyridine nitrogen), a hydrogen bond donor and acceptor (the carboxamide group), and a hydrophobic feature (the thiolan ring). This model can then be used to virtually screen large compound databases to identify novel scaffolds with the desired activity.

Matched Molecular Pair Analysis (MMPA): MMPA is a powerful technique that identifies pairs of molecules that differ only by a small, specific structural transformation. By analyzing the change in biological activity associated with these transformations across a large dataset, statistically significant SAR trends can be identified. For example, MMPA could reveal that substituting the thiolan ring with a cyclopentyl ring consistently leads to a loss of activity, highlighting the importance of the sulfur atom.

The application of these cheminformatics tools allows for the extraction of actionable knowledge from experimental data, facilitating a more efficient and data-driven drug discovery process.

Preclinical Research Data Unavailable for this compound

Following a comprehensive review of publicly available scientific literature, no specific preclinical biological or pharmacological data was found for the chemical compound This compound . Consequently, it is not possible to provide an article detailing its neuroprotective and antimicrobial properties as requested.

The structured search for research findings related to this specific compound did not yield any in vitro or mechanistic studies under the following topics:

Evaluations of Neuroprotective Properties: No data exists in the public domain regarding assays on the reduction of neuronal cell death or studies on the modulation of oxidative stress in cellular models for this particular compound.

Investigations into Antimicrobial Activities: There were no findings on the antibacterial efficacy of this compound against specific pathogens such as Staphylococcus aureus. Specifically, no reports on Minimum Inhibitory Concentration (MIC) determinations or studies on target identification, such as DNA gyrase or DNA topoisomerase IV inhibition, are available.

While research exists for structurally related compounds, such as other pyridine-3-carboxamide analogs and various thioalkyl derivatives of pyridine, the strict requirement to focus solely on this compound prevents the inclusion of data from these other molecules. The generation of a scientifically accurate article with detailed research findings and data tables is contingent upon the existence of published preclinical investigations for this exact compound.

Preclinical Biological and Pharmacological Investigations of 6 Thiolan 3 Yloxy Pyridine 3 Carboxamide and Analogs

Investigations into Antimicrobial Activities

Antituberculosis Activity against Mycobacterium tuberculosis in In Vitro Models

While no specific data exists for the antituberculosis activity of 6-(thiolan-3-yloxy)pyridine-3-carboxamide, research into the broader class of pyridine (B92270) carboxamides has identified promising candidates for tuberculosis treatment. For instance, a pyridine carboxamide derivative, MMV687254, has been identified as a potent inhibitor of Mycobacterium tuberculosis growth. nih.govresearchgate.net Mechanistic studies have revealed that compounds in this series can act as prodrugs, which are activated by the amidase AmiC, an enzyme present in M. tuberculosis. nih.govresearchgate.net This activation is a critical step for their antimycobacterial activity.

Further structure-activity relationship (SAR) studies on pyridine carboxamide analogs have provided insights into the chemical features that are crucial for their antitubercular effects. nih.gov The optimization of this scaffold has led to the development of lead molecules with significant activity against both drug-sensitive and drug-resistant strains of M. tuberculosis in vitro. nih.gov

Antiviral Activity (e.g., Inhibition of Dengue Virus RNA Replication)

Specific studies on the antiviral properties of this compound are not currently available. However, research on analogous compounds, such as N-phenylpyridine-3-carboxamide (NPP3C), has demonstrated notable antiviral effects, particularly against the Dengue virus (DENV). nih.govnih.gov

NPP3C was identified as an inhibitor of DENV replication in cell-based assays. nih.govnih.gov Further investigation into its mechanism of action revealed that it specifically targets the viral RNA replication step. nih.govnih.gov Time-of-drug-addition experiments have shown that this and similar compounds act at a post-entry stage of the viral life cycle. nih.gov Importantly, NPP3C has also shown inhibitory activity against other flaviviruses, including the Zika virus, suggesting a broader potential for this class of compounds as antiviral agents. nih.gov

Antifungal Properties in Preclinical Models

There is no specific information regarding the antifungal properties of this compound. However, the pyridine carboxamide scaffold is a key feature in a number of compounds with demonstrated antifungal activity. For example, novel pyridine carboxamide derivatives have been designed and synthesized, showing moderate to good in vitro activity against various plant pathogens. nih.gov

Some of these compounds have been investigated as potential inhibitors of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain. nih.gov The inhibition of SDH disrupts the energy production of the fungal cell, leading to its death. Molecular docking studies have further supported the potential of these compounds to bind to the active site of SDH. nih.gov

Assessments of Anti-inflammatory Effects

Modulation of Pro-inflammatory Mediators (e.g., TNF-alpha) in Cell-Based Assays

Direct experimental evidence for the anti-inflammatory effects of this compound is not available in the current literature. However, the broader class of pyridine derivatives has been associated with anti-inflammatory properties. researchgate.net Inflammation is a complex biological response, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) play a central role in its mediation. nih.gov

Compounds that can modulate the production or activity of TNF-α are of significant interest for the treatment of inflammatory diseases. nih.gov While speculative for this compound, related heterocyclic compounds are known to influence inflammatory pathways.

Exploration of Mechanistic Pathways for Anti-inflammatory Action

Given the absence of direct studies on this compound, its mechanistic pathway for any potential anti-inflammatory action remains unelucidated. Generally, anti-inflammatory compounds can act through various mechanisms, such as the inhibition of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), or by modulating signaling pathways like the NF-κB pathway, which is a key regulator of pro-inflammatory gene expression, including TNF-α. nih.gov Future research would be necessary to determine if this compound engages with any of these or other anti-inflammatory pathways.

Enzyme Inhibition and Molecular Target Engagement Studies

Specific enzyme inhibition and molecular target engagement studies for this compound have not been reported. As mentioned in the context of antifungal activity, some pyridine carboxamides have been identified as potential inhibitors of succinate dehydrogenase. nih.gov The identification of specific molecular targets is a critical step in drug discovery and development, providing insights into the mechanism of action and facilitating the optimization of lead compounds. Determining the enzyme inhibitory profile of this compound would be a key area for future preclinical investigation.

Inhibition of Macrophage Migration Inhibitory Factor (MIF) Tautomerase Activity

There is currently no publicly available scientific literature detailing the preclinical investigation of this compound for its potential to inhibit macrophage migration inhibitory factor (MIF) tautomerase activity. Research on MIF tautomerase inhibitors has explored various chemical scaffolds, but this specific compound has not been identified as a subject of these studies. nih.govrug.nl

Inhibition of Cyclooxygenase-2 (COX-2)

An extensive review of published research reveals no specific studies on the inhibitory effects of this compound against cyclooxygenase-2 (COX-2). While various compounds are investigated for their anti-inflammatory properties through COX-2 inhibition, this particular molecule is not mentioned in the available literature.

Inhibition of Hepatitis C Virus (HCV) NS4B Protein

There are no preclinical data available that specifically evaluate the inhibitory activity of this compound on the Hepatitis C Virus (HCV) NS4B protein. While research has identified certain 6-(indol-2-yl)pyridine-3-sulfonamides and 6-(azaindol-2-yl)pyridine-3-sulfonamides as potent inhibitors of HCV NS4B, the subject compound with its distinct thiolan-3-yloxy substituent has not been reported in this context. nih.govnih.gov

Inhibition of Isocitrate Dehydrogenase 1 (IDH1/R132H)

No preclinical investigations into the inhibitory potential of this compound against the mutant isocitrate dehydrogenase 1 (IDH1/R132H) enzyme have been documented in the scientific literature. The development of IDH1/R132H inhibitors is an active area of cancer research, but studies have focused on other chemical entities. nih.govnih.gov

Studies in Agricultural Pest Control and Plant Protection

While direct studies on this compound in agricultural applications are not available, research into structurally related pyridine-3-carboxamide (B1143946) analogs has shown promising results in plant protection.

Efficacy against Plant Pathogens (e.g., Ralstonia solanacearum) in Plant Models

Recent studies have focused on the development of novel pyridine-3-carboxamide analogs for combating bacterial wilt in tomato plants, a disease caused by the pathogen Ralstonia solanacearum. semanticscholar.orgnih.gov In one such study, a series of N-(4-phenylthiazol-2-yl) nicotinamide (B372718) analogs were synthesized and evaluated for their efficacy. nih.govresearchgate.net

The structure-activity relationship analysis revealed that the nature and position of substituents on the aromatic rings of these analogs played a crucial role in their biological activity. nih.gov Compound 4a, which features a chloro group at the para position of one aromatic ring and a hydroxyl group at the ortho position of another, was found to be exceptionally effective against R. solanacearum. nih.govresearchgate.net

| Compound | Key Structural Features | Observed Efficacy in Tomato Plants |

|---|---|---|

| Compound 4a | Chloro group at para position and hydroxyl group at ortho position of aromatic rings | Significantly enhanced disease resistance, promoted plant growth, increased seed germination and vigor, reduced infection percentage and pathogen quantity. nih.govresearchgate.net |

| Other Analogs (4b-4i) | Varied substituents on the aromatic rings | Varying degrees of biological activity, highlighting the importance of specific substitutions for efficacy. nih.gov |

Modes of Action in Plant-Pathogen Interactions

The proposed mechanism of action for these pyridine-3-carboxamide analogs involves the modulation of the plant's own defense mechanisms. Plant pathogens often utilize carbohydrate-protein interactions for host recognition and invasion. nih.gov The bacterium R. solanacearum produces a potent L-fucose-binding lectin that is essential for pathogenesis, including host recognition and adhesion. nih.gov

Molecular docking studies with the synthesized pyridine-3-carboxamide analogs suggest that these compounds can interact with the active site of the Monomeric Ralstonia solanacearum lectin. nih.gov This interaction is believed to interfere with the pathogen's ability to recognize and attach to the host plant, thereby inhibiting infection.

Furthermore, treatment with effective analogs like compound 4a has been shown to stimulate the plant's defense response. In tomato seedlings treated with compound 4a and subsequently challenged with R. solanacearum, there was a significant increase in the activity of defense-related enzymes such as Peroxidases (POX) and Phenylalanine ammonia-lyase (PAL). nih.gov POX enzymes are involved in the generation of reactive oxygen species (ROS), while PAL is crucial for the biosynthesis of protective secondary metabolites like lignin (B12514952) and phytoalexins. nih.gov This enzymatic induction suggests that the compounds may act as plant defense activators.

| Mechanism | Description | Supporting Evidence |

|---|---|---|

| Inhibition of Pathogen Lectin | Compounds bind to the active site of R. solanacearum lectin, potentially disrupting host recognition and adhesion. | Molecular docking studies showing strong binding affinities of active compounds to the lectin's active site. nih.gov |

| Induction of Plant Defense Enzymes | Treatment with the compounds leads to increased activity of defense-related enzymes in the host plant. | Significantly increased activity of Peroxidase (POX) and Phenylalanine ammonia-lyase (PAL) in treated and infected tomato seedlings. nih.gov |

Preclinical Pharmacokinetics and in Vivo Efficacy Studies in Animal and Plant Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Preclinical Systems

Currently, there is a lack of publicly available scientific literature detailing the absorption, distribution, metabolism, and excretion (ADME) profile of 6-(thiolan-3-yloxy)pyridine-3-carboxamide in any preclinical systems. Comprehensive studies are required to characterize its pharmacokinetic properties, which are crucial for further development.

In Vivo Efficacy Studies in Relevant Animal Models

In vivo studies are essential to determine the therapeutic effectiveness of a compound in a living organism. The following sections outline the current state of research for this compound in specific disease models.

Antituberculosis Efficacy Assessment in Murine Models

While various pyridine (B92270) carboxamide derivatives have been investigated for their potential against Mycobacterium tuberculosis, specific in vivo efficacy data for this compound in murine models of tuberculosis is not available in the current body of scientific literature. nih.govnih.govresearchgate.net Research on analogous compounds has shown that the pyridine carboxamide scaffold can be a promising starting point for the development of new antitubercular agents. nih.govresearchgate.net For instance, other novel compounds have demonstrated bactericidal effects in the lungs of infected mice. plos.org However, without direct studies, the specific antitubercular activity of this compound remains undetermined.

Anti-inflammatory and Analgesic Effects in Preclinical Animal Models

There is no published research specifically evaluating the anti-inflammatory or analgesic properties of this compound in preclinical animal models. The broader class of pyridine derivatives has been explored for various biological activities, but dedicated studies on this particular compound's efficacy in inflammation and pain are absent from the scientific record. nih.gov

Biodistribution and Target Engagement in Model Organisms

Detailed biodistribution studies, which map the dissemination of a compound throughout a model organism, have not been published for this compound. Similarly, there is no available data on its target engagement, which would confirm its interaction with its intended biological target in vivo.

Other Academic Research Applications of 6 Thiolan 3 Yloxy Pyridine 3 Carboxamide

Utility as a Ligand in Coordination Chemistry and Material Science

The molecular architecture of 6-(thiolan-3-yloxy)pyridine-3-carboxamide makes it a promising candidate as a ligand in the synthesis of coordination complexes and functional materials. The pyridine (B92270) ring nitrogen and the carboxamide oxygen can act as coordination sites, while the thiolan group introduces a soft sulfur donor atom, potentially leading to diverse coordination modes and novel material properties.

Pyridine-3-carboxamide (B1143946) and its derivatives are known to form stable complexes with a variety of metal ions, including transition metals and lanthanides. tandfonline.comnih.gov These complexes can exhibit interesting photoluminescent and magnetic properties. The introduction of a thiolan group, as in this compound, could further modulate these properties. Sulfur-donor ligands are known to form strong bonds with soft metal ions and can influence the electronic structure and catalytic activity of the resulting metal complexes. cdnsciencepub.com

The bifunctional nature of this compound, possessing both nitrogen/oxygen and sulfur donor sites, could enable the formation of coordination polymers, including one-dimensional chains, two-dimensional layers, and three-dimensional metal-organic frameworks (MOFs). acs.orgmdpi.com The flexibility of the thiolan ring and the potential for hydrogen bonding through the carboxamide group could lead to the formation of unique network topologies. nih.gov Such materials are of significant interest for applications in catalysis, sensing, and gas storage. wikipedia.org

Coordination polymers constructed from pyridine-carboxamide ligands have demonstrated capabilities for selective adsorption of vapors, indicating the potential for creating porous materials with tailored functionalities. acs.org The presence of the sulfur atom in the thiolan ring of this compound could impart specific affinities for certain guest molecules, enhancing the material's performance in separation or sensing applications.

To illustrate the potential of this compound in forming coordination complexes, the following table presents hypothetical data based on typical observations for related pyridine-carboxamide and sulfur-containing ligands.

| Metal Ion | Potential Coordination Mode | Potential Geometry | Potential Application |

|---|---|---|---|

| Cu(II) | Bidentate (N, O) | Square Planar or Octahedral | Catalysis, Antifungal agents |

| Zn(II) | Bidentate (N, O) or Bridging | Tetrahedral or Octahedral | Luminescent materials |

| Ag(I) | Monodentate (S) or Bridging | Linear or Trigonal Planar | Antimicrobial materials |

| Pd(II) | Bidentate (N, S) | Square Planar | Homogeneous catalysis |

| Eu(III) | Bidentate (N, O) | Coordination number > 6 | Red-emitting phosphors |

Applications in Gas Adsorption and Related Chemical Processes

Porous materials functionalized with pyridine and carboxamide groups have shown promise in the field of gas adsorption and separation. acs.org The nitrogen atom of the pyridine ring can act as a Lewis base, interacting with acidic gases, while the amide functionality can participate in hydrogen bonding, enhancing the adsorption of specific molecules. Metal-organic frameworks incorporating pyridine-based linkers have been investigated for their ability to selectively adsorb gases like CO2. researchgate.net

The presence of the sulfur-containing thiolan group in this compound could introduce a specific affinity for sulfur-containing gases, such as sulfur dioxide (SO2). Materials with sulfur-based functionalities have been explored for SO2 capture due to favorable Lewis acid-base interactions. acs.orgresearchgate.net Therefore, materials incorporating this compound as a ligand could potentially be developed for applications in flue-gas desulfurization or as sensors for sulfur compounds.

The following table provides a hypothetical overview of the potential gas adsorption applications of materials derived from this compound, based on the known properties of related functional groups.

| Target Gas | Potential Adsorption Mechanism | Potential Application |

|---|---|---|

| CO2 | Lewis acid-base interaction with pyridine N; Hydrogen bonding with amide | Carbon capture |

| SO2 | Lewis acid-base interaction with thiolan S and pyridine N | Flue-gas desulfurization |

| H2S | Interaction with thiolan S | Gas sweetening |

| Volatile Organic Compounds (VOCs) | Host-guest interactions within porous framework | Air purification |

| Methanol Vapor | Hydrogen bonding and host-guest interactions | Vapor sensing and separation |

Conclusions and Future Research Directions for 6 Thiolan 3 Yloxy Pyridine 3 Carboxamide

Synthesis of Current Academic Research Findings

A comprehensive review of academic and scientific databases yielded no published studies specifically detailing the synthesis, characterization, or biological evaluation of 6-(thiolan-3-yloxy)pyridine-3-carboxamide.

Identification of Critical Knowledge Gaps and Methodological Challenges

The primary and most critical knowledge gap is the complete absence of any publicly available data on this compound. Methodological challenges cannot be identified without initial research findings.

Prospective Avenues for Future Synthetic and Biological Exploration

Given the lack of information, any proposed avenues for future research would be purely speculative. Foundational research would first need to establish a viable synthetic route to the compound and then proceed with basic characterization and screening for biological activity.

Translational Potential of this compound Research in Preclinical Development

Without any data on the biological effects of this compound, it is impossible to assess its translational potential for preclinical development.

Q & A

What are the established synthetic pathways for 6-(thiolan-3-yloxy)pyridine-3-carboxamide?

Basic Research Question

The synthesis typically involves nucleophilic aromatic substitution to introduce the thiolan-3-yloxy group at the pyridine C6 position, followed by carboxamide formation at C3. A common approach includes:

- Step 1: Reacting 6-chloropyridine-3-carboxylic acid derivatives with 3-mercaptotetrahydrothiophene (thiolan-3-ol) under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .

- Step 2: Converting the carboxylic acid to the carboxamide via activation with HATU or EDC/HOBt, followed by reaction with ammonia or methylamine .

Key Considerations: Monitor reaction progress via TLC or HPLC to avoid over-substitution. Purification often requires column chromatography or recrystallization .

How is the structural integrity of this compound confirmed post-synthesis?

Basic Research Question

Use a multi-technique approach:

- 1H/13C NMR: Assign proton environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm, thiolan methylene groups at δ 2.5–3.5 ppm) and carbon signals (e.g., carboxamide carbonyl at ~δ 165 ppm) .

- IR Spectroscopy: Confirm carboxamide C=O stretch (~1680 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .

- Mass Spectrometry: Validate molecular ion peaks (e.g., [M+H]⁺ via ESI-MS) and compare with theoretical values .

- HPLC: Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

What in vitro assays are suitable for initial bioactivity screening of this compound?

Basic Research Question

Prioritize target-specific assays based on structural analogs:

- Enzyme Inhibition: Test against kinases (e.g., p38 MAPK) using fluorescence-based ADP-Glo™ assays, referencing inhibitory IC₅₀ values of related pyridine carboxamides .

- Cellular Assays: Evaluate antiproliferative activity in cancer cell lines (e.g., MCF-7) via MTT assays, with positive controls like doxorubicin .

Note: Include solubility testing in DMSO/PBS to ensure compound stability .

How can reaction yields be optimized for this compound under varying catalytic conditions?

Advanced Research Question

Systematically evaluate:

- Catalysts: Screen Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings if aryl groups are introduced .

- Solvents: Compare polar aprotic solvents (DMF vs. DMSO) for nucleophilic substitution efficiency .

- Temperature: Microwave-assisted synthesis (100–150°C) reduces reaction time from hours to minutes .

Data Analysis: Use Design of Experiments (DoE) to model interactions between variables. For example, a 20% yield increase was observed in DMF at 120°C vs. THF at 80°C .

How to resolve contradictions in bioactivity data across independent studies?

Advanced Research Question

Address discrepancies via:

- Analytical Cross-Validation: Re-analyze compound batches using HPLC-MS to rule out degradation or impurities .

- Orthogonal Assays: Compare enzyme inhibition (e.g., radiometric vs. fluorometric assays) to confirm target specificity .

- Meta-Analysis: Pool data from published studies (e.g., IC₅₀ values) and apply statistical models (ANOVA) to identify outliers .

What computational strategies predict the binding mode of this compound with biological targets?

Advanced Research Question

Leverage molecular modeling tools:

- Docking Studies: Use AutoDock Vina to simulate interactions with kinase ATP-binding pockets, focusing on hydrogen bonds between the carboxamide and conserved lysine residues .

- Molecular Dynamics (MD): Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex .

- QSAR Models: Develop regression models correlating substituent electronic parameters (Hammett σ) with bioactivity data from analogs .

How does the thiolan-3-yloxy group influence the compound’s physicochemical properties?

Advanced Research Question

Compare with des-thiolan analogs:

- LogP: The thiolan group increases hydrophobicity (measured via shake-flask method: ΔLogP = +1.2 vs. methoxy-substituted analogs) .

- Solubility: Reduced aqueous solubility (0.5 mg/mL in PBS) necessitates formulation with cyclodextrins or liposomes .

- Metabolic Stability: Microsomal assays show slower oxidation of the thiolan ring vs. furan derivatives (t₁/₂ = 45 min vs. 20 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.